5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride
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Overview
Description
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact withtopoisomerase II , which plays a crucial role in DNA replication and transcription.
Mode of Action
Similar compounds likeVoreloxin bind to DNA and interact with topoisomerase II .
Biochemical Pathways
The interaction with topoisomerase ii can result inDNA double-strand cracks , a G2 stop, and ultimately, cell death .
Pharmacokinetics
Similar compounds have shown good permeability in mdck cells overexpressing mdr1 and moderate aqueous solubility .
Result of Action
The interaction with topoisomerase ii can lead toDNA double-strand cracks , a G2 stop, and ultimately, cell death .
Preparation Methods
The synthesis of 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: The tetrahydro-2H-pyran-4-yl group can be introduced via a nucleophilic substitution reaction, where a suitable pyran derivative reacts with the thiazole intermediate.
Hydrochloride Formation: The final step involves the conversion of the amine group to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, and its effects on cellular pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reagent in chemical reactions
Comparison with Similar Compounds
5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride can be compared with other thiazole derivatives, such as:
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.
Benzothiazole: A fused thiazole derivative with applications in dye and pharmaceutical industries
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
5-(oxan-4-ylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c10-9-11-6-8(13-9)5-7-1-3-12-4-2-7;/h6-7H,1-5H2,(H2,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYIHOCYXLZZEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CN=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.